

experimental setup for reactions involving 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No.: B1356603

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Application Notes and Protocols for 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(1-Methylcyclopropyl)-3-oxopropanenitrile is a chemical compound featuring a unique combination of a reactive nitrile group, a ketone, and a strained cyclopropyl ring. The cyclopropyl moiety is of significant interest in medicinal chemistry. Its rigid structure can enhance biological potency, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.^{[1][2][3][4]} While specific experimental data on the biological activity of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** is not readily available in the public domain, its structural motifs suggest potential applications as a versatile building block in the synthesis of novel therapeutic agents.

Physicochemical Properties:

A summary of the available quantitative data for **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** is presented below.

Property	Value	Source
CAS Number	88485-78-3	[5] [6]
Molecular Formula	C ₇ H ₉ NO	[6]
Molecular Weight	123.15 g/mol	[5] [6]
Physical Form	Liquid	[5]
Purity	95%	[5]
Storage Temperature	2-8°C (Inert atmosphere)	[5]
IUPAC Name	3-(1-methylcyclopropyl)-3-oxopropanenitrile	[5]
InChI Key	GSPAKADVCIANQO-UHFFFAOYSA-N	[5]

Experimental Protocols:

Detailed, peer-reviewed experimental protocols for the synthesis and specific reactions of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** are not extensively documented in publicly accessible scientific literature. However, general synthetic strategies for analogous β -ketonitriles and cyclopropyl-containing molecules can provide a foundational approach. The synthesis of similar compounds, such as 3-cyclopentyl-3-oxopropionitrile, often involves the catalytic reaction of a methyl ester (e.g., cyclopentane methyl formate) with acetonitrile.[\[7\]](#) Another related synthesis of 1-phenylcyclopropane carboxylic acid derivatives starts with the cyclopropanation of phenyl acetonitrile using 1,2-dibromoethane.

General Considerations for Handling and Use:

Based on the available safety data for this compound and structurally related molecules, the following precautions should be taken:

- Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[\[5\]](#)
- Precautionary Measures: Avoid breathing fumes, dust, or vapor.[\[5\]](#) Wear protective gloves, clothing, and eye/face protection.[\[5\]](#) Use only outdoors or in a well-ventilated area.[\[5\]](#) In case

of exposure, seek immediate medical attention.[5]

Potential Applications in Drug Development:

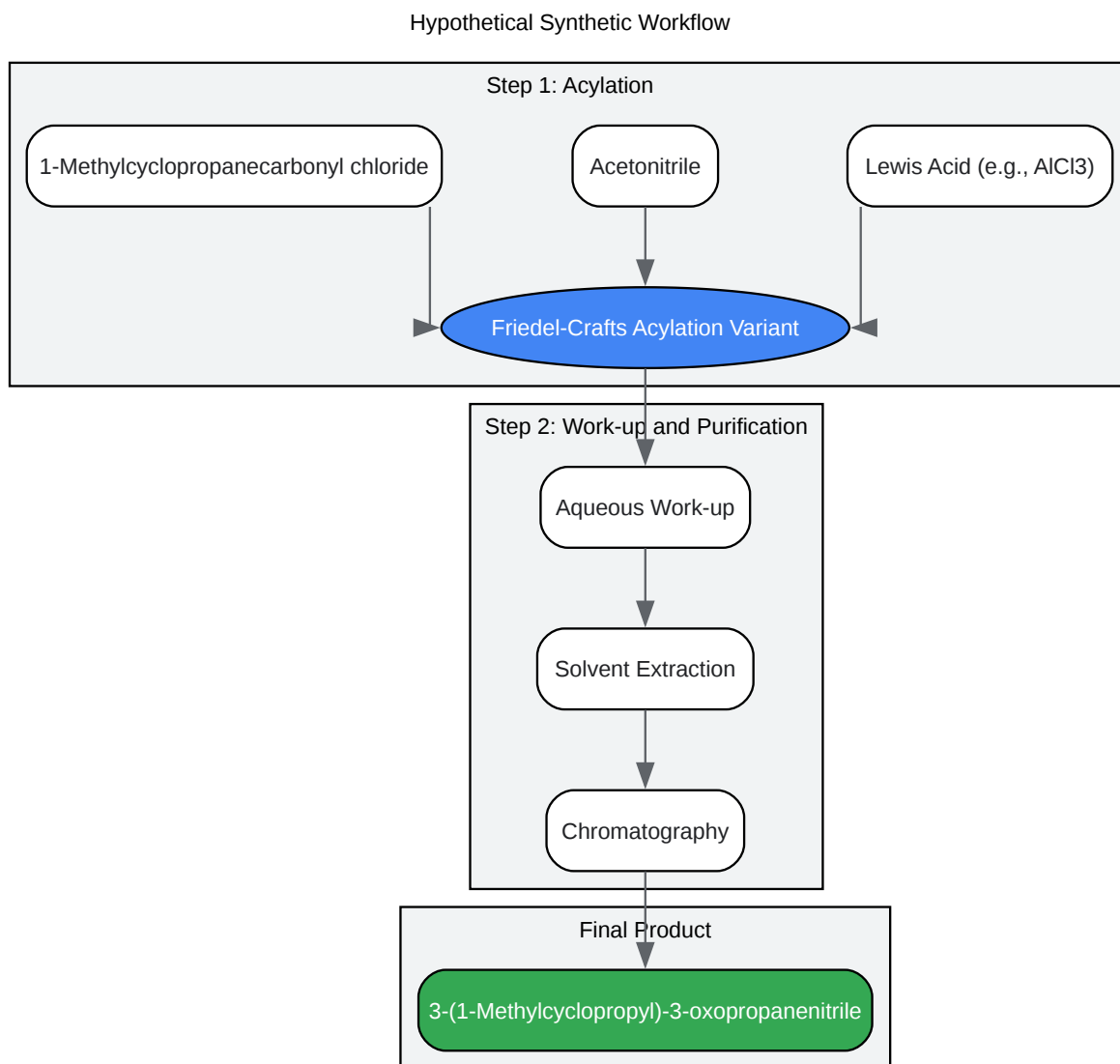
The incorporation of the 1-methylcyclopropyl ketone moiety can be a strategic design element in medicinal chemistry. The cyclopropyl group can act as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups, to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] The nitrile group is a versatile functional handle that can be transformed into various other functionalities, such as amines, amides, or tetrazoles, which are prevalent in pharmacologically active molecules.

Signaling Pathways and Biological Activity:

Currently, there is no publicly available research detailing the specific biological activity of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** or its involvement in any signaling pathways. Researchers interested in this compound would need to perform initial biological screening to determine its potential therapeutic applications.

Experimental Workflow for Synthesis (Hypothetical):

While a specific protocol is unavailable, a logical workflow for the synthesis of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** could be conceptualized as follows. This diagram represents a generalized approach and has not been experimentally validated for this specific compound.



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Caption: A hypothetical workflow for the synthesis of the target compound.

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